1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
CAS No.: 1338993-73-9
Cat. No.: VC2558061
Molecular Formula: C10H11BrFNO
Molecular Weight: 260.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1338993-73-9 |
|---|---|
| Molecular Formula | C10H11BrFNO |
| Molecular Weight | 260.1 g/mol |
| IUPAC Name | 1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol |
| Standard InChI | InChI=1S/C10H11BrFNO/c11-9-3-7(1-2-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 |
| Standard InChI Key | PUJKEMZZRFSRQH-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=CC(=C(C=C2)F)Br)O |
| Canonical SMILES | C1C(CN1CC2=CC(=C(C=C2)F)Br)O |
Introduction
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is a chemical compound belonging to the class of azetidines, which are characterized by their four-membered nitrogen-containing rings. This specific compound features a bromine atom and a fluorine atom attached to the phenyl group, which is further connected to an azetidine ring containing a hydroxyl group at the third position. The presence of these halogens contributes to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol typically involves nucleophilic substitution reactions. For similar compounds, the process often starts with the reaction of a halogenated benzyl chloride (e.g., 3-bromo-4-fluorobenzyl chloride) with azetidin-3-ol under basic conditions, using bases like sodium hydroxide or potassium carbonate. The reaction conditions, such as temperature, pressure, and reaction time, can be optimized to enhance yield and purity.
| Synthesis Steps | Description |
|---|---|
| 1. Starting Materials | 3-Bromo-4-fluorobenzyl chloride and azetidin-3-ol |
| 2. Reaction Conditions | Basic conditions with sodium hydroxide or potassium carbonate |
| 3. Optimization | Control of temperature, pressure, and reaction time |
Biological Activity and Applications
Azetidine derivatives, including those with bromine and fluorine substituents, are known for their potential biological activities. These compounds can interact with specific molecular targets within biological systems, potentially modulating enzyme and receptor activities. This interaction may lead to either inhibition or activation of biochemical pathways, contributing to their observed biological effects. While specific data on 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is limited, related compounds are studied for their utility in drug development and synthesis of complex organic molecules.
| Potential Applications | Description |
|---|---|
| Drug Development | Potential use in synthesizing bioactive compounds |
| Biological Activity | Interaction with enzymes and receptors, modulating biochemical pathways |
Research Findings and Future Directions
Research on azetidine derivatives, including those with halogen substituents, is ongoing to elucidate their mechanisms of action and potential therapeutic applications. The presence of bromine and fluorine atoms enhances the binding affinity of these compounds to biological targets, which could lead to novel therapeutic agents. Future studies should focus on comprehensive in vitro and in vivo evaluations to fully understand the biological effects and potential clinical uses of these compounds.
| Research Directions | Description |
|---|---|
| Mechanism of Action | Elucidating interactions with biological targets |
| Therapeutic Applications | Exploring potential uses in drug development |
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